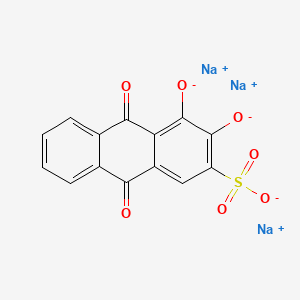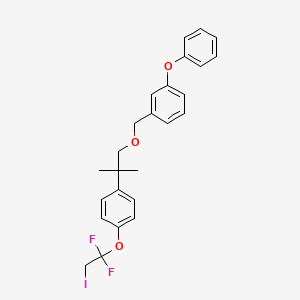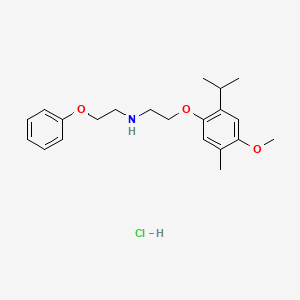
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amine, ether, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Etherification: The reaction of phenol derivatives with alkyl halides in the presence of a base to form ether linkages.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethanamine, N-(2-(4-methoxyphenoxy)ethyl)-2-phenoxy-, hydrochloride
- Ethanamine, N-(2-(4-methylphenoxy)ethyl)-2-phenoxy-, hydrochloride
- Ethanamine, N-(2-(4-isopropylphenoxy)ethyl)-2-phenoxy-, hydrochloride
Uniqueness
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
84541-58-2 |
|---|---|
分子式 |
C21H30ClNO3 |
分子量 |
379.9 g/mol |
IUPAC名 |
N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-16(2)19-15-20(23-4)17(3)14-21(19)25-13-11-22-10-12-24-18-8-6-5-7-9-18;/h5-9,14-16,22H,10-13H2,1-4H3;1H |
InChIキー |
NAIXDMSHIUCISC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C(C)C)OCCNCCOC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


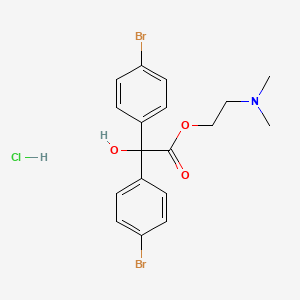
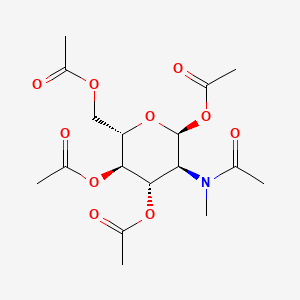
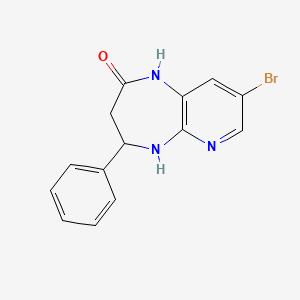
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)



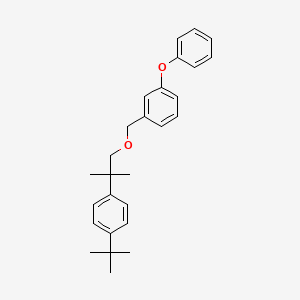
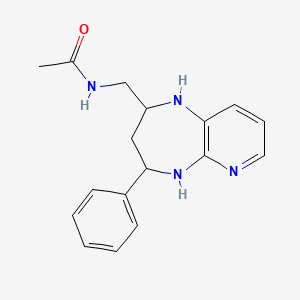

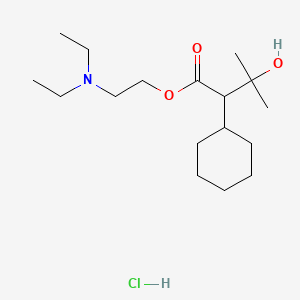
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
